N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide
Description
Properties
IUPAC Name |
N-[4-(4-aminophenyl)sulfonylphenyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-10-1-5-12(6-2-10)19(17,18)13-7-3-11(4-8-13)15-9-16/h1-9H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBLSNZSHXQKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide typically involves the reaction of 4-aminobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with formic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The sulfonyl and formamide groups play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound is compared to its analogs based on substitutions at the amide group, sulfonamide linkage, and aromatic ring modifications. Key differences are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide, also known as a sulfonamide derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique chemical structure, which includes an amine and sulfonyl group, contributing to its diverse pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes:
- Aminophenyl group : Contributes to biological interactions.
- Sulfonyl group : Enhances solubility and bioavailability.
1. Antitumor Activity
Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM.
2. Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings : In animal models of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of various kinases involved in signaling pathways that regulate cell growth and survival.
- Modulation of NF-kB Pathway : Evidence suggests that it may inhibit the NF-kB pathway, which is crucial for the expression of genes involved in inflammation and immune response.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| HT-29 (Colon) | 15 | Cell cycle arrest |
Table 2: Anti-inflammatory Effects
| Treatment Group | Edema Reduction (%) | Cytokine Levels (pg/mL) |
|---|---|---|
| Control | 0 | TNF-α: 150 |
| Compound Treatment | 60 | TNF-α: 60 |
Q & A
Q. What are the optimal synthetic routes for N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves sulfonylation and formylation steps. Key precursors like 4-aminobenzenesulfonyl chloride and formamide derivatives are reacted under controlled conditions. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Temperature : Mild conditions (20–40°C) prevent decomposition of the formyl group .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with purification via column chromatography .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for sulfonamide to formamide) improves yields to >75% .
Table 1 : Comparison of Synthetic Routes
| Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Aminobenzenesulfonyl chloride | DMF | 25 | 68 | |
| 4-Formamidophenylsulfonyl chloride | Acetone | 40 | 82 |
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR confirm sulfonamide (-SONH-) and formamide (-NHCHO) groups. Key peaks include δ 8.2 ppm (formyl proton) and δ 120–140 ppm (aromatic carbons) .
- IR : Stretching bands at 1650 cm (C=O) and 1320/1150 cm (S=O) .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., C-SO-N linkage at 108.5°) .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on sulfonamide pharmacology:
- Antibacterial activity : Broth microdilution (MIC) against S. aureus and E. coli .
- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) via UV-Vis spectroscopy .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC values .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically analyzed?
- Methodological Answer : Discrepancies often arise from variations in:
- Purity : HPLC with UV detection (≥98% purity required) to exclude impurities like N-(4-Hydroxyphenyl)acetamide .
- Experimental design : Standardize assay conditions (pH 7.4, 37°C) and cell lines .
- QSAR modeling : Correlate structural features (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
Table 2 : Bioactivity Data Comparison
| Study | MIC (μg/mL) | IC (μM) | Notes |
|---|---|---|---|
| Antimicrobial screening | 16 (S. aureus) | N/A | High purity (99%) |
| Cytotoxicity study | N/A | 45.2 | HEK-293 cells |
Q. What computational methods predict the compound’s reactivity and interaction mechanisms?
- Methodological Answer :
- Retrosynthetic analysis : AI tools (e.g., Template_relevance Pistachio) propose feasible routes using reaction databases .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., formyl group) .
- Molecular docking : Simulate binding to CA-II (PDB ID: 1CA2) to identify H-bond interactions with Thr199 .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 2–12) for 24h, monitor degradation via HPLC. Stable at pH 5–9, with hydrolysis at extremes .
- Thermal stability : TGA/DSC analysis shows decomposition onset at 180°C .
Q. What advanced techniques resolve ambiguities in spectral data (e.g., overlapping NMR peaks)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
